molecular formula C12H11FN2O2 B174015 Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-73-0

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B174015
CAS No.: 138907-73-0
M. Wt: 234.23 g/mol
InChI Key: MEUROLLIWZOVNK-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis :Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been studied for its crystal structure. Kumar et al. (2018) synthesized a related compound using an eco-friendly catalyst and reported the crystal structure, which is stabilized by various hydrogen and π interactions (Kumar et al., 2018). Additionally, Viveka et al. (2016) synthesized a related compound and characterized it using single-crystal X-ray diffraction and other spectroscopic methods, noting that its structure involves C-H···O and C-H···π interactions (Viveka et al., 2016).

Fluorescent Molecule and Echinochloa crus-galli Inhibitor :Yan-Chao Wu et al. (2006) synthesized Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and discovered its unique reactivity, which allowed the synthesis of novel fluorescent molecules and new chemical classes of monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).

Synthesis of Other Compounds :Various research studies have focused on synthesizing and characterizing compounds related to this compound. For instance, Dong (2011) reported an improved synthesis of 1H-Pyrazole-4-Carboxylic Acid, showing a significant increase in yield (Dong, 2011). Machado et al. (2011) synthesized a series of compounds with high regioselectivity under ultrasound irradiation, highlighting the methodology's efficiency and the significant reduction of reaction times (Machado et al., 2011).

Biological Activity :Liu et al. (2016) synthesized a compound by condensation of dimethylamine with an intermediate prepared from Ethyl 5-amino-1H-pyrazole-4-carboxylate. The crystal structure of this compound was determined, and it exhibited effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUROLLIWZOVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566687
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-73-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred suspension of ethyl 5-amino-1-(4-fluoro-phenyl)-1H-pyrazole-4-carboxylate (7.48 g, 30.0 mmole), prepared as described in Preparation A, above, and isopentyl nitrite (7.03 g, 60.0 mmole) in 80 ml of tetrahydrofuran was refluxed for twenty-four hours and then evaporated in vacuo. The residue was triturated with 50 ml of methanol and filtered to furnish 5.18 g (74% yield) of off-white solid. The sample was recrystallized from ethanol, m.p. 119-21° C.
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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